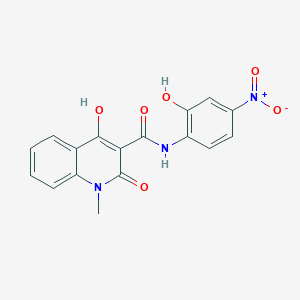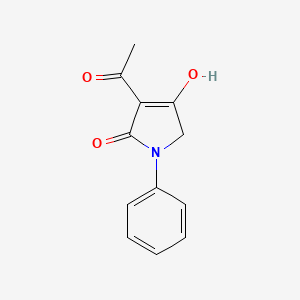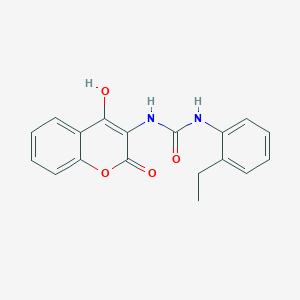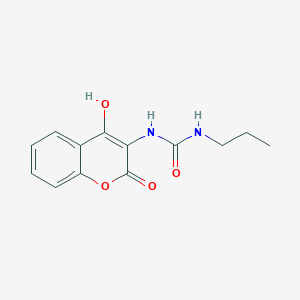
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea, also known as HPCP, is a synthetic compound that belongs to the family of coumarins. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. HPCP is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Due to its unique chemical properties, HPCP has attracted significant attention from researchers worldwide, who are interested in exploring its potential therapeutic benefits.
作用机制
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea acts as a potent inhibitor of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea increases the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission. This leads to improved cognitive function and memory consolidation, which may be beneficial for the treatment of Alzheimer's disease. In addition, N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea has been shown to exhibit potent antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea exhibits potent antioxidant and anti-inflammatory properties, and can protect cells against oxidative stress and inflammation. In vivo studies have shown that N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea can improve cognitive function and memory consolidation in animal models of Alzheimer's disease, and can reduce oxidative stress and inflammation in various tissues. N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea has also been shown to exhibit antitumor effects in animal models of cancer, and to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and can be obtained in high yield and purity. N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea is also stable under a wide range of conditions, and can be stored for extended periods without significant degradation. However, N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea has some limitations for laboratory experiments. It exhibits poor solubility in water, which can limit its bioavailability and make it difficult to administer in vivo. In addition, N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea has a relatively short half-life in vivo, which can limit its therapeutic efficacy.
未来方向
There are several future directions for the study of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea. One area of research is the development of new and more potent inhibitors of acetylcholinesterase, which may have improved therapeutic efficacy for the treatment of Alzheimer's disease. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea, and its potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular disorders. Finally, the study of the structure and function of acetylcholinesterase, and the development of new inhibitors based on N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea, may lead to the discovery of new drugs with improved potency and selectivity.
合成方法
The synthesis of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea involves a multi-step process that starts with the reaction of 4-hydroxycoumarin with propargylamine to form the corresponding propargylamide. The propargylamide is then reacted with 1,1'-carbonyldiimidazole to form the corresponding imidazole intermediate, which is subsequently treated with propylamine to yield N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea. The overall yield of the synthesis is around 45%, and the purity of the final product can be improved through recrystallization.
科学研究应用
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase and enhance cholinergic neurotransmission. In pharmacology, N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea has been shown to exhibit potent antioxidant and anti-inflammatory properties, which may be useful for the treatment of various diseases, including cancer, diabetes, and cardiovascular disorders. In biochemistry, N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea has been used as a tool to study the structure and function of acetylcholinesterase, and to develop new inhibitors with improved potency and selectivity.
属性
IUPAC Name |
1-(4-hydroxy-2-oxochromen-3-yl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-2-7-14-13(18)15-10-11(16)8-5-3-4-6-9(8)19-12(10)17/h3-6,16H,2,7H2,1H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFDZRPRQFCCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=C(C2=CC=CC=C2OC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-propylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-hydroxy-5-imino-7-methyl-5H-[1,3]thiazolo[3,2-c]pyrimidin-2-yl)ethanone](/img/structure/B5913749.png)

![9-hydroxy-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-cyclohepta[d]pyrido[2',3':4,5]thieno[2,3-b]pyridin-11(12H)-one](/img/structure/B5913760.png)
![methyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913774.png)
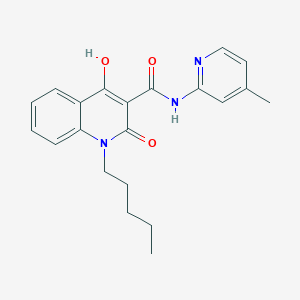

![3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B5913788.png)

![3,3'-[(5-methyl-2-thienyl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913810.png)
